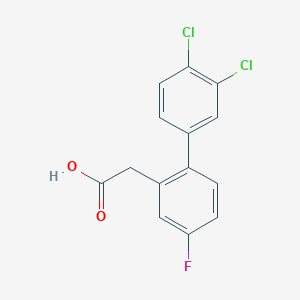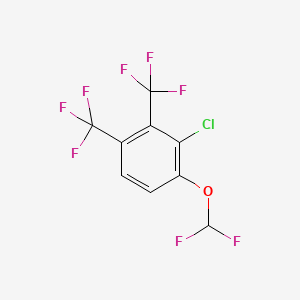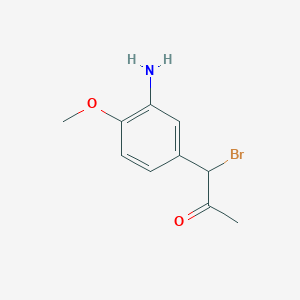
Fmoc-3-(8-Quinolyl)-L-Ala-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-3-(8-Quinolyl)-L-Ala-OH is a compound that belongs to the family of amino acids. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of 3-(8-quinolyl)-L-alanine. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-3-(8-Quinolyl)-L-Ala-OH typically involves the following steps:
Protection of the Amino Group: The amino group of 3-(8-quinolyl)-L-alanine is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl in the presence of a base such as sodium carbonate.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: Industrial-scale purification techniques such as large-scale chromatography or crystallization are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Fmoc-3-(8-Quinolyl)-L-Ala-OH undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for the removal of the Fmoc group.
Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in peptide coupling reactions.
Major Products
The major products formed from these reactions include:
Deprotected Amino Acid: Removal of the Fmoc group yields 3-(8-quinolyl)-L-alanine.
Peptides: Coupling reactions result in the formation of peptides containing the 3-(8-quinolyl)-L-alanine residue.
科学的研究の応用
Chemistry
Fmoc-3-(8-Quinolyl)-L-Ala-OH is widely used in the field of peptide chemistry for the synthesis of peptides and peptidomimetics. Its stability and ease of deprotection make it a valuable tool in solid-phase peptide synthesis.
Biology
In biological research, peptides containing 3-(8-quinolyl)-L-alanine are used to study protein-protein interactions and enzyme-substrate interactions. The quinoline moiety can also be used as a fluorescent probe in biochemical assays.
Medicine
The compound has potential applications in drug development, particularly in the design of peptide-based therapeutics. Peptides containing 3-(8-quinolyl)-L-alanine can be used to target specific biological pathways and receptors.
Industry
In the industrial sector, this compound is used in the production of custom peptides for research and development purposes. It is also employed in the synthesis of peptide-based materials and coatings.
作用機序
The mechanism of action of Fmoc-3-(8-Quinolyl)-L-Ala-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation. The quinoline moiety may also interact with biological targets through π-π stacking interactions and hydrogen bonding.
類似化合物との比較
Similar Compounds
Fmoc-3-(8-Quinolyl)-D-Ala-OH: The D-enantiomer of the compound, used in similar applications but with different stereochemistry.
Fmoc-3-(8-Quinolyl)-Gly-OH: A similar compound with glycine instead of alanine, used in peptide synthesis.
Fmoc-3-(8-Quinolyl)-Val-OH: A compound with valine, offering different steric and electronic properties.
Uniqueness
Fmoc-3-(8-Quinolyl)-L-Ala-OH is unique due to the presence of the quinoline moiety, which imparts specific fluorescent properties and potential biological activity. Its stability and ease of deprotection make it a preferred choice in peptide synthesis compared to other protecting groups.
特性
分子式 |
C27H22N2O4 |
|---|---|
分子量 |
438.5 g/mol |
IUPAC名 |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-quinolin-8-ylpropanoic acid |
InChI |
InChI=1S/C27H22N2O4/c30-26(31)24(15-18-8-5-7-17-9-6-14-28-25(17)18)29-27(32)33-16-23-21-12-3-1-10-19(21)20-11-2-4-13-22(20)23/h1-14,23-24H,15-16H2,(H,29,32)(H,30,31)/t24-/m0/s1 |
InChIキー |
ZIORCNUVLSWSIF-DEOSSOPVSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=CC5=C4N=CC=C5)C(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CC5=C4N=CC=C5)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


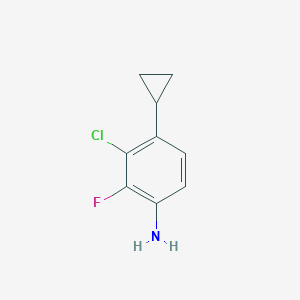


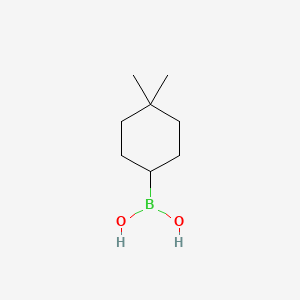


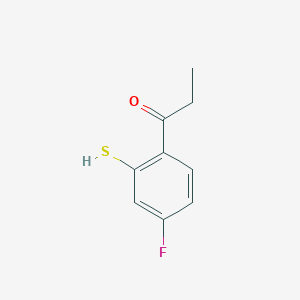
![4-(4-{[(5Z)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile](/img/structure/B14047917.png)
